molecular formula C14H16ClN3O3 B1344446 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide CAS No. 1119450-86-0

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide

Cat. No.: B1344446
CAS No.: 1119450-86-0
M. Wt: 309.75 g/mol
InChI Key: OOFNPENQAWOMGW-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide is a chemical compound with the molecular formula C14H16ClN3O3 and a molecular weight of 309.75 g/mol. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a propylamide group attached to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common synthetic route includes the reaction of a suitable precursor with chloromethylating agents to introduce the chloromethyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can help achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide can be utilized to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential applications in medicinal chemistry, where it can be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-N-propylbenzamide

  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-ethylbenzamide

  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-butylbenzamide

Uniqueness: 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-3-6-16-14(19)9-4-5-11(20-2)10(7-9)13-17-12(8-15)21-18-13/h4-5,7H,3,6,8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFNPENQAWOMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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